Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Historical Development of Thienopyridine Derivatives
Thienopyridines emerged as a pivotal class of heterocyclic compounds in the late 20th century, with ticlopidine marking the first-generation antiplatelet agent targeting the P2Y12 adenosine diphosphate receptor. Its prodrug nature necessitated hepatic activation to an active metabolite capable of irreversibly inhibiting platelet aggregation. Despite efficacy in cardiovascular applications, ticlopidine’s clinical utility was limited by hematological adverse effects, prompting the development of second-generation analogs like clopidogrel. Clopidogrel retained the thienopyridine core but introduced a methyl ester group, enhancing metabolic stability and reducing off-target toxicity. The subsequent third-generation agent prasugrel incorporated a sulfonyl-containing substituent, enabling faster activation and more consistent platelet inhibition.
Table 1: Evolution of Thienopyridine Antiplatelet Agents
| Generation | Compound | Structural Innovations | Clinical Advancements |
|---|---|---|---|
| First | Ticlopidine | Unmodified thienopyridine core | Initial P2Y12 inhibition; high toxicity |
| Second | Clopidogrel | Methyl ester addition | Improved safety profile |
| Third | Prasugrel | Cyclopropylmethyl-sulfonyl substitution | Rapid activation; enhanced efficacy |
This progression highlights the strategic incorporation of functional groups to balance pharmacological activity and safety.
Evolution of Sulfonamide-Functionalized Heterocyclic Compounds
Sulfonamide functionalization has become a cornerstone of heterocyclic drug design, leveraging the sulfonyl group’s ability to enhance target binding and metabolic stability. In prasugrel, the sulfonyl moiety facilitates covalent interactions with the P2Y12 receptor’s extracellular domain, enabling irreversible receptor blockade. Beyond antiplatelet applications, sulfonamide integration into heterocycles like thienopyridines has expanded into kinase inhibition and protease modulation, driven by the sulfonyl group’s versatility in forming hydrogen bonds and electrostatic interactions.
The mechanochemical degradation study of prasugrel (Efient) demonstrated that sulfonyl groups influence oxidative stability, with chlorinated degradation products arising from solid-state reactions between the drug and excipients. This underscores the importance of sulfonamide positioning in mitigating unintended degradation pathways during formulation.
Positioning of Sulfonylbenzamido-Tetrahydrothieno[2,3-c]Pyridine Compounds in Contemporary Research
The subject compound’s structure merges a tetrahydrothieno[2,3-c]pyridine core with a 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido substituent. Saturation of the thienopyridine ring (tetrahydro modification) reduces aromatic conjugation, potentially altering electron distribution and metabolic susceptibility compared to classical thienopyridines. The benzamido linkage introduces a rigid aromatic spacer, while the 3,5-dimethylpiperidinyl-sulfonyl group adds steric bulk and basicity, likely influencing target selectivity.
Recent synthetic advances, such as the triazole-mediated cyclization reported by Yılmaz et al., enable precise functionalization of thieno[2,3-c]pyridine scaffolds. These methods support the incorporation of complex sulfonamide groups, as exemplified by the subject compound’s tailored substituents.
Research Significance and Objectives
This compound’s design addresses two critical gaps in thienopyridine research: (1) optimizing oxidative stability through tetrahydro ring saturation and sulfonamide shielding, and (2) exploring non-P2Y12 targets via piperidinyl-sulfonyl pharmacophore diversification. Primary research objectives include:
- Characterizing solid-state degradation pathways under mechanochemical stress.
- Evaluating binding kinetics against non-ADP targets suggested by structural analogs.
- Developing scalable synthetic routes using modern cyclization strategies.
By bridging historical insights with contemporary functionalization techniques, this molecule exemplifies the next phase of thienopyridine-based drug discovery.
Properties
IUPAC Name |
methyl 6-benzyl-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O5S2.ClH/c1-20-15-21(2)17-33(16-20)40(36,37)24-11-9-23(10-12-24)28(34)31-29-27(30(35)38-3)25-13-14-32(19-26(25)39-29)18-22-7-5-4-6-8-22;/h4-12,20-21H,13-19H2,1-3H3,(H,31,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZAEXAZUIHISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential biological activities. This article explores its synthesis, characterization, and biological effects based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 618.2 g/mol. The structure includes several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| CAS Number | 1216471-17-8 |
| Molecular Formula | C30H36ClN3O5S2 |
| Molecular Weight | 618.2 g/mol |
| Chemical Structure | Chemical Structure |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical moieties. The process often includes the formation of the thieno[2,3-c]pyridine ring and subsequent modifications to introduce the sulfonamide and benzyl groups.
Antimicrobial Activity
Research indicates that compounds related to the thieno[2,3-c]pyridine scaffold exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine possess notable antibacterial activity against various pathogens, suggesting that this compound may also exhibit similar effects .
Anticancer Activity
In vitro studies have shown that related compounds can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and PC-3 (prostate cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest . The compound's ability to inhibit angiogenesis also suggests potential in cancer treatment .
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects are still under investigation. Initial findings indicate that it may act on specific molecular targets involved in cell proliferation and survival pathways. For example, it has been noted that compounds with similar structures can modulate adenosine receptors, which play crucial roles in cancer biology .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial properties of substituted tetrahydrothieno derivatives. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity .
- Case Study on Anticancer Properties : In a study assessing the cytotoxicity of tetrahydropyridothienopyrimidines against various cancer cell lines using MTT assays, it was found that specific derivatives significantly reduced cell viability in a dose-dependent manner .
Scientific Research Applications
The compound “Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride” has garnered attention in scientific research due to its potential applications in various fields. This article explores its chemical properties, synthesis methods, and specific research applications, along with documented case studies.
Structural Composition
The compound is characterized by a complex structure that includes:
- Thiophene and Pyridine Rings : These aromatic systems contribute to the compound's stability and reactivity.
- Benzyl and Sulfonamide Groups : These functional groups enhance the compound's biological activity.
- Carboxylic Acid Ester : This moiety is crucial for its solubility and interaction with biological targets.
Molecular Information
- Molecular Formula : C30H36ClN3O5S2
- Molecular Weight : 618.2 g/mol
- CAS Number : 1216471-17-8
Pharmaceutical Research
The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests activity against various diseases due to:
- Anticancer Properties : Preliminary studies indicate that derivatives of thieno[2,3-c]pyridine exhibit cytotoxic effects on cancer cell lines.
- Neurological Applications : The presence of the piperidine moiety may suggest neuroprotective effects or modulation of neurotransmitter systems.
Medicinal Chemistry
Researchers are exploring modifications of this compound to enhance its pharmacological profile. This includes:
- Structure-Activity Relationship (SAR) Studies : Investigating how changes in the molecular structure affect biological activity.
- Bioavailability Improvements : Modifying the ester groups to increase solubility and absorption in biological systems.
Analytical Chemistry
The compound serves as a reference standard in analytical methods such as:
- High-Performance Liquid Chromatography (HPLC) : Used for quantifying related compounds in pharmaceutical formulations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Employed for structural elucidation and purity assessment.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thieno[2,3-c]pyridine exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Research conducted on animal models indicated that compounds similar to this compound showed promise in reducing neuroinflammation and oxidative stress markers.
Case Study 3: Synthesis Optimization
A recent publication detailed an optimized synthesis pathway that improved yield by 30% compared to previous methods. This was achieved through the use of microwave-assisted synthesis techniques.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of heterocyclic molecules. Below is a detailed comparison based on synthesis, physicochemical properties, and structural motifs:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles: The target compound’s thieno[2,3-c]pyridine core distinguishes it from the thiazolo[3,2-a]pyrimidine (11a,b) and pyrimidoquinazoline (12) scaffolds. Thienopyridines are less common in literature but offer unique electronic properties due to sulfur’s polarizability. Compounds 11a,b and 12 feature fused nitrogen-rich heterocycles, which may enhance hydrogen-bonding interactions but reduce metabolic stability compared to sulfur-containing analogs .
Functional Group Diversity: The target’s sulfonamide-piperidine group is absent in 11a,b and 12. Sulfonamides are known for enhancing target affinity (e.g., carbonic anhydrase inhibitors) and solubility via ionization. All compounds share cyano or ester groups, which improve crystallinity and facilitate spectroscopic characterization (e.g., IR peaks at ~2,220 cm⁻¹ for CN) .
Yields for 11a,b (~68%) align with typical heterocyclic syntheses, though the target’s complexity may require multi-step protocols with lower efficiency.
Physicochemical Properties :
- The hydrochloride salt form of the target suggests higher aqueous solubility than neutral analogs like 11a,b or 12.
- Melting points for 11a,b (213–246°C) indicate strong intermolecular forces, likely due to hydrogen bonding and π-stacking—properties the target may share due to its aromatic and polar substituents.
Research Findings and Implications
- Structural Insights: The target’s 3,5-dimethylpiperidine-sulfonamide moiety is a notable divergence from simpler benzylidene or cyano substituents in 11a,b. This modification could enhance binding to hydrophobic pockets in biological targets, as seen in sulfonamide-based drugs .
- Spectroscopic Consistency : IR and NMR data for 11a,b and 12 (e.g., NH stretches at 3,100–3,400 cm⁻¹, CN peaks at ~2,220 cm⁻¹) provide a benchmark for characterizing the target compound. Missing spectral data for the target highlights a gap in the provided evidence.
- Crystallographic Refinement : SHELX software , widely used for small-molecule crystallography, could resolve the target’s stereochemistry and salt formation, critical for patent applications or regulatory filings.
Q & A
Q. What are the recommended synthetic routes for Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride?
- Methodology : The synthesis involves sequential functionalization of the tetrahydrothieno[2,3-c]pyridine core. A validated approach includes:
Deprotection : Acidic cleavage of tert-butoxycarbonyl (Boc) groups using concentrated HCl in methanol (1:1 v/v) at room temperature for 1 hour .
Sulfonylation : React the deprotected intermediate with 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl chloride in dichloromethane under nitrogen.
Esterification : Use methyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the methyl ester group.
- Critical Parameters :
- Monitor reaction progress via TLC (silica gel, dichloromethane/methanol 9:1) and confirm completion with -NMR.
- Purify intermediates via column chromatography (silica gel, gradient elution).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine orthogonal analytical techniques:
- HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min. Purity ≥98% is acceptable for biological studies .
- NMR : Confirm proton environments via - and -NMR in DMSO-d6. Key signals include the benzyl protons (δ 4.5–5.1 ppm) and methyl ester (δ 3.7–3.9 ppm) .
- LC/MS : Verify molecular ion peaks (e.g., [M+H]) with high-resolution mass spectrometry (HRMS).
Q. What are the key stability considerations for storage and handling?
- Methodology :
- Storage : Protect from heat (>25°C), light, and moisture. Store as a hydrochloride salt at –20°C in amber vials with desiccants .
- Handling : Use inert atmosphere (N/Ar) for hygroscopic intermediates. Follow GHS guidelines for non-classified but reactive compounds, including PPE (gloves, lab coat, fume hood) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodology :
- Core Modifications : Systematically vary substituents (e.g., piperidinyl sulfonyl groups, benzyl moieties) using parallel synthesis.
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor-binding studies. Use IC values to rank potency.
- Statistical Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .
Q. What strategies are effective in resolving conflicting bioactivity data across different assay systems?
- Methodology :
- Assay Validation : Compare results from cell-free (e.g., fluorescence polarization) vs. cell-based (e.g., luciferase reporter) assays.
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability.
- Meta-Analysis : Use tools like Prism or R to perform ANOVA on datasets from ≥3 independent experiments .
Q. What analytical methods are suitable for detecting degradation products under physiological conditions?
- Methodology :
- Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze via LC-MS/MS.
- Degradant Identification : Use HRMS fragmentation patterns and compare with synthetic standards.
- Quantification : Apply a validated HPLC method with a calibration curve (1–100 µg/mL, R > 0.99) .
Q. How to assess environmental impact and biodegradation pathways?
- Methodology :
- Fate Studies : Use -labeled compound to track distribution in soil/water systems. Measure half-life (t) via liquid scintillation counting.
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC) and algae (72-hour growth inhibition).
- Computational Modeling : Predict biodegradation pathways using EPI Suite or TEST software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
